molecular formula C16H21N5O3S2 B11049589 2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide

2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11049589
M. Wt: 395.5 g/mol
InChI Key: HWODEFAJBOHMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n~1~-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an aminosulfonyl group, and a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(aminosulfonyl)benzyl chloride with 4-cyclopropyl-5-ethyl-4h-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

n~1~-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

n~1~-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n1-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n~1~-[4-(aminosulfonyl)benzyl]-2-[(4-cyclopropyl-5-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H21N5O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C16H21N5O3S2/c1-2-14-19-20-16(21(14)12-5-6-12)25-10-15(22)18-9-11-3-7-13(8-4-11)26(17,23)24/h3-4,7-8,12H,2,5-6,9-10H2,1H3,(H,18,22)(H2,17,23,24)

InChI Key

HWODEFAJBOHMOH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2CC2)SCC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.